3,4-Difluorobenzonitrile is a fluorinated aromatic compound widely utilized as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and high-performance materials like liquid crystals. Its value stems from the specific 3,4-disubstitution pattern of the fluorine atoms, which imparts distinct electronic properties, reactivity, and metabolic stability to downstream products. This compound is a key precursor in the industrial production of important herbicides, such as cyhalofop-butyl, demonstrating its relevance in large-scale manufacturing.
The specific ortho-meta arrangement of the two fluorine atoms in 3,4-Difluorobenzonitrile is critical and not interchangeable with its other isomers (e.g., 2,5- or 3,5-difluorobenzonitrile) or monofluorinated analogs. This precise positioning dictates the molecule's dipole moment, which is essential for applications in liquid crystal displays, and governs the regioselectivity of subsequent synthetic transformations like nucleophilic aromatic substitution (SNAr). Using an incorrect isomer would lead to a different final product, altered physical properties, or failed reactions, making this compound a specification-critical, non-substitutable precursor for many established manufacturing processes.
3,4-Difluorobenzonitrile is documented as a key intermediate for the selective herbicide cyhalofop-butyl. Industrial synthesis patents specify 3,4-dichlorobenzonitrile as the direct precursor, which undergoes halogen-exchange fluorination to produce 3,4-difluorobenzonitrile with high purity (>99%) and yields reaching up to 90%. The use of any other difluorobenzonitrile isomer would result in a structurally different, non-herbicidal final molecule, making the 3,4-isomer uniquely suitable for this established, large-scale application.
| Evidence Dimension | Suitability as Precursor for Cyhalofop-butyl |
| Target Compound Data | Required intermediate for synthesis |
| Comparator Or Baseline | Other difluorobenzonitrile isomers (e.g., 2,4-, 3,5-): Would produce incorrect, non-herbicidal final product. |
| Quantified Difference | Qualitatively absolute; only the 3,4-isomer yields the target herbicide. |
| Conditions | Industrial synthesis of cyhalofop-butyl via halogen-exchange fluorination. |
For buyers in the agrochemical sector, only CAS 64248-62-0 is a viable precursor for manufacturing cyhalofop-butyl, making substitution impossible.
3,4-Difluorobenzonitrile exists as a low-melting solid with a melting point of 52-54 °C. This is a distinct physical property compared to its close structural isomer, 2,6-difluorobenzonitrile, which has a significantly higher melting point of 86-88 °C. The lower melting point of the 3,4-isomer allows it to be handled and processed as a liquid at modest temperatures, simplifying transfers, dosing, and mixing in industrial settings compared to higher-melting isomers that may require more energy-intensive heating or specialized solid handling equipment.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 52-54 °C |
| Comparator Or Baseline | 2,6-Difluorobenzonitrile: 86-88 °C |
| Quantified Difference | ~34 °C lower melting point |
| Conditions | Standard atmospheric pressure. |
The lower melting point reduces energy costs and simplifies liquid-phase processing, offering a tangible handling and cost advantage in manufacturing workflows.
Nitrile-based compounds are used as electrolyte additives to form stable solid electrolyte interphase (SEI) and cathode electrolyte interphase (CEI) layers in high-performance lithium-ion batteries. The specific electron-withdrawing nature of the 3,4-difluoro substitution pattern modifies the reduction potential of the nitrile group, making it an effective film-forming additive. This functionality is highly dependent on the substitution pattern; isomers with different fluorine positions would exhibit different reduction potentials and thus form interphases with different properties, impacting battery cycle life and stability.
| Evidence Dimension | Function as a Film-Forming Electrolyte Additive |
| Target Compound Data | Forms stable SEI/CEI layers due to specific reduction potential influenced by 3,4-difluoro pattern. |
| Comparator Or Baseline | Non-fluorinated benzonitrile or isomers (e.g., 3,5-difluorobenzonitrile): Possess different electrochemical windows, leading to less effective or unstable interphase formation. |
| Quantified Difference | Performance is qualitatively different based on the specific electronic effects of the F-substituents. |
| Conditions | Use as an additive in carbonate-based electrolytes for high-voltage lithium-ion batteries. |
For battery researchers developing next-generation electrolytes, the specific electronic properties of 3,4-difluorobenzonitrile offer a precise tool for tuning interfacial chemistry that cannot be achieved with other isomers.
This compound is the specified, non-substitutable starting material for the industrial synthesis of the herbicide cyhalofop-butyl. Procurement for this application requires CAS 64248-62-0 exclusively to ensure the correct final active ingredient is produced.
As a film-forming additive, its specific electrochemical properties are leveraged to construct stable SEI and CEI layers on electrodes. Researchers aiming to enhance the cycle life and safety of high-voltage batteries can use this compound to precisely modify interfacial chemistry.
The unique dipole moment and molecular shape resulting from the 3,4-difluoro pattern make it a valuable component in formulating liquid crystal mixtures with specific dielectric properties required for display technologies.
In multi-step syntheses, the 3,4-difluoro pattern directs subsequent chemical modifications to specific positions on the aromatic ring, a critical factor in building complex active pharmaceutical ingredients (APIs).
Irritant